4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15912308
InChI: InChI=1S/C16H25NOSi/c1-7-14-10-13(11-17)8-9-15(14)12-18-19(5,6)16(2,3)4/h8-10H,7,12H2,1-6H3
SMILES:
Molecular Formula: C16H25NOSi
Molecular Weight: 275.46 g/mol

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile

CAS No.:

Cat. No.: VC15912308

Molecular Formula: C16H25NOSi

Molecular Weight: 275.46 g/mol

* For research use only. Not for human or veterinary use.

4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile -

Specification

Molecular Formula C16H25NOSi
Molecular Weight 275.46 g/mol
IUPAC Name 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-ethylbenzonitrile
Standard InChI InChI=1S/C16H25NOSi/c1-7-14-10-13(11-17)8-9-15(14)12-18-19(5,6)16(2,3)4/h8-10H,7,12H2,1-6H3
Standard InChI Key CCSRQNPOJUSRBP-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)C#N)CO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s systematic name, 4-(((tert-butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile, reflects its benzyl backbone substituted at the 3-position with an ethyl group and at the 4-position with a TBS-protected hydroxymethyl group. The nitrile (-CN) functional group at the para position enhances its reactivity in nucleophilic additions and cycloadditions .

Table 1: Key Identifiers of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile

PropertyValue
CAS Registry Number138149-31-2
Molecular FormulaC₁₇H₂₇NO₂Si
Molecular Weight305.49 g/mol
IUPAC Name4-{[(tert-Butyldimethylsilyl)oxy]methyl}-3-ethylbenzonitrile

The TBS group (tert-butyldimethylsilyl) serves as a robust protecting moiety for hydroxyl groups, enabling selective reactions at other sites of the molecule .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile typically involves silylation of a precursor alcohol. A common approach includes:

  • Hydroxymethylation: Introducing a hydroxymethyl group at the 4-position of 3-ethylbenzonitrile.

  • Silylation: Protecting the hydroxymethyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole .

Example Procedure:

A mixture of 4-(hydroxymethyl)-3-ethylbenzonitrile (1.0 equiv), TBSCl (1.2 equiv), and imidazole (2.0 equiv) in anhydrous dichloromethane is stirred under nitrogen at room temperature for 12 hours. The crude product is purified via flash chromatography (hexanes/ethyl acetate) to yield the TBS-protected derivative .

Electrochemical Applications

Recent advancements in electrochemical synthesis highlight the utility of benzylic substrates in cross-coupling reactions. For instance, benzylic C–H arylation using dicyanoarenes under electrolytic conditions has been demonstrated for analogous TBS-protected compounds . While direct evidence for this compound’s use in such reactions is limited, its structural similarity to substrates in published protocols suggests potential applicability .

Physicochemical Properties

Table 2: Stability Profile

ConditionReactivity
Aqueous Acid (pH < 3)Nitrile hydrolysis to carboxylic acid
Aqueous Base (pH > 10)Nitrile hydrolysis to amide
Anhydrous EnvironmentsStable; TBS group intact

Applications in Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound’s nitrile and protected alcohol functionalities make it a versatile building block. For example:

  • Nitrile Conversion: The -CN group can be reduced to amines or oxidized to carboxylic acids, enabling access to diverse pharmacophores.

  • Deprotection: Fluoride-based reagents (e.g., TBAF) cleave the TBS group, regenerating the hydroxymethyl group for further functionalization .

Material Science

Benzonitrile derivatives are explored in ligand design for metal-organic frameworks (MOFs) and photovoltaic materials. The ethyl and TBS groups may enhance solubility and modulate electronic properties .

Comparative Analysis with Analogues

Table 3: Comparison with Related TBS-Protected Benzonitriles

CompoundCAS NumberKey Differences
4-(TBS-oxymethyl)benzonitrile138149-31-23-Ethyl substituent
4-(TBS-oxymethyl)-2-ethylbenzonitrileN/ASubstituent position (2 vs. 3)
4-(TBS-oxymethyl)-3-methylbenzonitrile142456-78-4Methyl vs. ethyl group

The 3-ethyl substituent in 4-(((tert-butyldimethylsilyl)oxy)methyl)-3-ethylbenzonitrile introduces steric bulk, potentially influencing reaction kinetics and regioselectivity compared to methyl analogues .

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